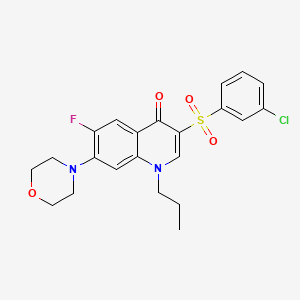![molecular formula C15H24ClN3O2 B2728568 Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride CAS No. 2253638-64-9](/img/structure/B2728568.png)
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate hydrochloride is a chemical compound with the CAS Number: 2253638-64-9 . It has a molecular weight of 313.83 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 313.83 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I consulted.科学的研究の応用
1. Neuropharmacology and Psychiatric Disorder Treatments
Research into various piperazine derivatives highlights their potential applications in neuropharmacology, particularly in the treatment of psychiatric disorders such as anxiety, depression, and insomnia. For instance, a study on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy demonstrates the therapeutic potential of piperazine derivatives for anxiety and mood disorders. These compounds have been evaluated for their ability to achieve significant brain receptor occupancy, indicating their relevance in developing treatments for these conditions (Rabiner et al., 2002).
2. Sleep Disorders
The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist being developed for insomnia treatment, were studied in humans. This research underscores the importance of understanding the pharmacokinetics of such compounds, which is critical for developing effective sleep disorder treatments (Renzulli et al., 2011).
3. Psychoactive Substance Effects
Studies on the subjective and physiological effects of piperazine derivatives, such as Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP), provide insight into their impact on human subjects. These compounds have been investigated for their potential stimulant effects and their use as 'party pills,' contributing to the understanding of their psychoactive properties (Lin et al., 2011).
4. Metabolism and Excretion
Research into the metabolism and excretion of various piperazine compounds helps in understanding their pharmacokinetics and safety profile. For example, the metabolism of Zipeprol in humans and animals has been studied to comprehend how these compounds are processed by the body, providing essential data for their therapeutic use (Constantin & Pognat, 1978).
5. Prevalence and Detection
The prevalence of new psychoactive substances, including piperazine derivatives, has been researched to understand their distribution and usage patterns. Such studies are crucial for developing effective drug monitoring and control strategies (Rust et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-16-7-8-17-9-11-18(12-10-17)15(19)20-13-14-5-3-2-4-6-14;/h2-6,16H,7-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMSCYQQWAOIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)
![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)
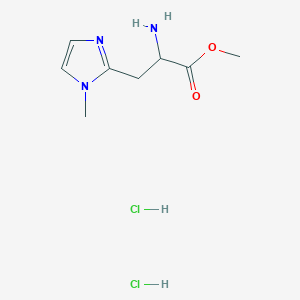
![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)
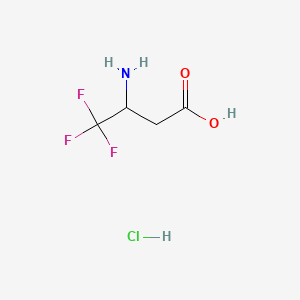
![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B2728496.png)
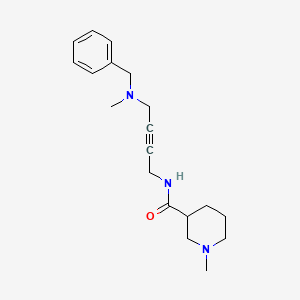

![6-(3-Fluorophenyl)-2-(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)pyridazin-3-one](/img/structure/B2728501.png)
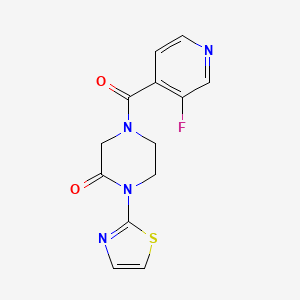
![5-Cyclopropyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2728505.png)
